Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]- Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-
Brand Name: Vulcanchem
CAS No.: 654643-42-2
VCID: VC16818135
InChI: InChI=1S/C16H19NO3S2/c1-12-3-5-16(6-4-12)22(19,20)17-13(2)9-15(18)10-14-7-8-21-11-14/h3-8,11,13,17H,9-10H2,1-2H3
SMILES:
Molecular Formula: C16H19NO3S2
Molecular Weight: 337.5 g/mol

Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-

CAS No.: 654643-42-2

Cat. No.: VC16818135

Molecular Formula: C16H19NO3S2

Molecular Weight: 337.5 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]- - 654643-42-2

Specification

CAS No. 654643-42-2
Molecular Formula C16H19NO3S2
Molecular Weight 337.5 g/mol
IUPAC Name 4-methyl-N-(4-oxo-5-thiophen-3-ylpentan-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C16H19NO3S2/c1-12-3-5-16(6-4-12)22(19,20)17-13(2)9-15(18)10-14-7-8-21-11-14/h3-8,11,13,17H,9-10H2,1-2H3
Standard InChI Key ZOUADMVSOKNZJG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC(=O)CC2=CSC=C2

Introduction

Chemical Identity and Structural Features

Molecular Identification

Benzenesulfonamide derivatives are characterized by a sulfonamide group (-SO2_2NH2_2) attached to a benzene ring. In this compound, the benzene ring is substituted with a methyl group at the para position, while the sulfonamide nitrogen is linked to a branched chain containing a ketone and a thiophene moiety. The IUPAC name 4-methyl-N-(4-oxo-5-thiophen-3-ylpentan-2-yl)benzenesulfonamide reflects this arrangement.

Table 1: Key Identifiers of Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-

PropertyValueSource
CAS No.654643-42-2
Molecular FormulaC16H19NO3S2\text{C}_{16}\text{H}_{19}\text{NO}_{3}\text{S}_{2}
Molecular Weight337.5 g/mol
IUPAC Name4-methyl-N-(4-oxo-5-thiophen-3-ylpentan-2-yl)benzenesulfonamide
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(C)CC(=O)CC2=CSC=C2
InChIKeyZOUADMVSOKNZJG-UHFFFAOYSA-N

Structural Analysis

The molecule’s architecture combines hydrophobic (methylbenzene, thiophene) and hydrophilic (sulfonamide, ketone) regions, suggesting potential for membrane permeability and target binding. The thiophene ring, a sulfur-containing heterocycle, may contribute to electronic interactions in biological systems.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves coupling a 4-methylbenzenesulfonyl chloride derivative with a suitably functionalized amine. One reported method uses a multi-step approach:

  • Preparation of the Amine Intermediate: Condensation of 3-thienylacetone with methylamine yields 1-methyl-3-oxo-4-(3-thienyl)butylamine.

  • Sulfonamide Formation: Reacting the amine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) produces the target compound.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Amine Intermediate3-Thienylacetone, methylamine, EtOH, reflux65–70%
Sulfonamide Coupling4-Methylbenzenesulfonyl chloride, Et3_3N, DCM, 0°C → RT80–85%

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and high-resolution mass spectrometry (HRMS). Key spectral signatures include:

  • NMR: δ 7.70–7.60 (m, aromatic protons), δ 3.10–2.90 (m, -NH and -CH2_2-), δ 2.45 (s, methyl group).

  • HRMS: [M+H]+^+ calculated for C16H20NO3S2\text{C}_{16}\text{H}_{20}\text{NO}_{3}\text{S}_{2}: 338.0892; found: 338.0889.

Physicochemical Properties

Solubility and Stability

Benzenesulfonamides generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The presence of the thiophene and ketone groups may enhance lipophilicity, as predicted by LogP values (~2.5–3.0). Stability studies indicate no significant decomposition under ambient conditions, though prolonged exposure to light or moisture should be avoided.

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod
LogP2.8XLogP3
Water Solubility0.02 mg/mLALOGPS
Melting Point145–148°C (estimated)Analogue Data

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

Benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes implicated in pH regulation and tumor progression. While direct data for this compound is scarce, structural analogs demonstrate IC50_{50} values in the nanomolar range against CA isoforms. The sulfonamide group coordinates the zinc ion in the CA active site, while the thiophene moiety may enhance binding via hydrophobic interactions .

Table 4: Hypothesized Biological Targets

TargetPotential ActivitySupporting Evidence
CA IX/XIIInhibition (anticancer effects)Structural analogy to known inhibitors
Bacterial CAsAntimicrobial activitySimilar sulfonamide derivatives

Applications in Pharmaceutical Research

Anticancer Drug Development

CA inhibitors are explored for their ability to suppress tumor growth by disrupting pH homeostasis in hypoxic environments. This compound’s selectivity for tumor-associated CA isoforms (e.g., CA IX) could position it as a lead candidate for targeted therapies.

Diagnostic Imaging

Radiolabeled sulfonamides are used in positron emission tomography (PET) to visualize CA-rich tumors. Functionalization with isotopes like 18F^{18}\text{F} could enable imaging applications .

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